N2-フェノキシアセチルグアニン

概要

説明

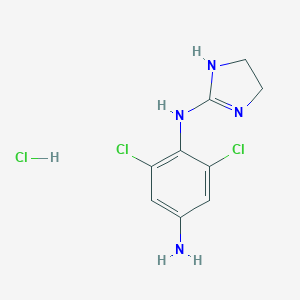

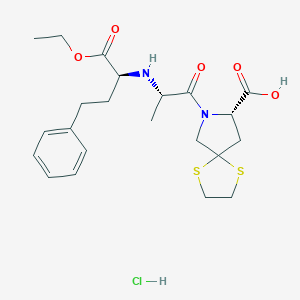

N2-Phenoxyacetyl Guanine, also known as N2-Phenoxyacetyl Guanine, is a useful research compound. Its molecular formula is C13H11N5O3 and its molecular weight is 285.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality N2-Phenoxyacetyl Guanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Phenoxyacetyl Guanine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

グアニンリボスイッチのリガンド結合ポケットの破壊

“N2-フェノキシアセチルグアニン”は、グアニンリボスイッチのリガンド結合ポケットを大幅に破壊することが判明した . この破壊は、プリンリボスイッチを標的とする抗菌剤の探索において、グアニンの修飾に関する重要な新たな化学空間を開く .

高親和性結合

この化合物は、グアニンリボスイッチとの高親和性結合を示すことが観察されている . この高親和性結合は、RNAを標的とする治療薬の開発に潜在的に利用できるため、重要である .

転写終結の調節

“N2-フェノキシアセチルグアニン”は、グアニンと同じくらい効率的に転写終結を調節することが判明した . この特性は、新しい治療戦略の開発に活用できる .

化学空間の探査

この化合物は、グアニンの修飾に関する新たな化学空間の探査を可能にする . これは、治療の可能性を持つ新化合物の発見につながる可能性がある .

オリゴヌクレオチド中のグアニンの選択的官能基化

“N2-フェノキシアセチルグアニン”は、グアノシンと2′-デオキシグアノシン一リン酸(GMP/dGMP)のN2-アミンを選択的に官能基化するのに使用されてきた . この方法は、DNAおよびRNAオリゴヌクレオチド中のグアニンを特異的に修飾するが、他のヌクレオ塩基は影響を受けない

作用機序

Target of Action

The primary targets of N2-Phenoxyacetyl Guanine are guanine in DNA and RNA oligonucleotides . The compound specifically modifies guanine, leaving the other nucleobases unaffected . It also binds the riboswitch with affinities that rival guanine .

Mode of Action

N2-Phenoxyacetyl Guanine interacts with its targets through a process known as reductive amination . This method selectively functionalizes the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP) . Surprisingly, C2-modified guanines such as N2-acetylguanine completely disrupt a key Watson–Crick pairing interaction between the ligand and RNA .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the functionalization of nucleic acids. It incorporates a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications . This has wide applicability as mechanistic probes in chemical biology .

Pharmacokinetics

The compound’s ability to specifically modify guanine in dna and rna oligonucleotides suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability .

Result of Action

The result of N2-Phenoxyacetyl Guanine’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption can effectively regulate transcriptional termination .

Action Environment

The action environment of N2-Phenoxyacetyl Guanine is likely to be within the cellular environment where DNA and RNA oligonucleotides are present

Safety and Hazards

将来の方向性

The C2 position of guanine, where “N2-Phenoxyacetyl Guanine” is modified, is suggested as the most promising site for further medicinal chemistry efforts to find a compound that targets purine riboswitches . These compounds open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .

生化学分析

Biochemical Properties

N2-Phenoxyacetyl Guanine plays a significant role in biochemical reactions. It has been shown to selectively functionalize the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP), specifically modifying guanine in DNA and RNA oligonucleotides . This selective modification leaves other nucleobases unaffected, allowing for further functionalization and downstream applications .

Molecular Mechanism

N2-Phenoxyacetyl Guanine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, influences enzyme activity, and induces changes in gene expression . For instance, it has been found to disrupt a key Watson–Crick pairing interaction between the ligand and RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-Phenoxyacetyl Guanine change over time. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is being gathered .

Dosage Effects in Animal Models

The effects of N2-Phenoxyacetyl Guanine vary with different dosages in animal models. Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N2-Phenoxyacetyl Guanine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N2-Phenoxyacetyl Guanine within cells and tissues are being studied. It is believed to interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

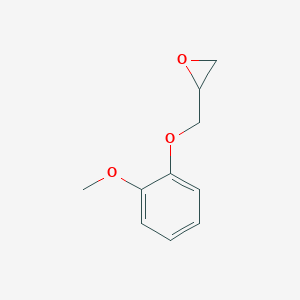

IUPAC Name |

N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZMETBWWUIXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449365 | |

| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144782-23-0 | |

| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)